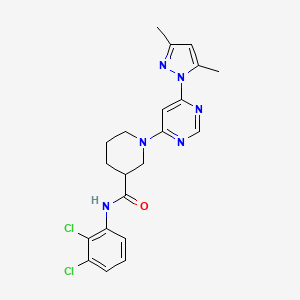
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a methoxyisoquinoline group, a thioacetamido group, and a benzamide group . These groups are common in many biologically active compounds, including drugs and natural products.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the isoquinoline and benzamide groups. These groups can participate in various intermolecular interactions, affecting the compound’s overall shape .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including redox reactions, electrophilic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Novel Heterocyclic Compounds : The compound has been used in the synthesis of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Development of PET Radiotracers : It's been utilized in the development of hybrid structures for positron emission tomography (PET) tracers in tumor diagnosis, highlighting its significance in medical imaging (Abate et al., 2011).
Chemical Properties and Reactions
- Fluorogenic Chemodosimetric Behaviors : Research on thioamide derivatives of 8-hydroxyquinoline-benzothiazole, related to this compound, has shown highly selective fluorescence enhancing properties, which are significant in chemical sensing applications (Song et al., 2006).
- PI3K Inhibitors and Anticancer Agents : Derivatives of benzamides, including this compound, have been synthesized as novel structures of PI3K inhibitors, showing potent antiproliferative activities against human cancer cell lines (Shao et al., 2014).
Biological Activities
- Imaging Sigma-2 Receptor Status of Solid Tumors : Certain fluorine-containing benzamide analogs, related to this compound, were synthesized for imaging the sigma-2 receptor status of solid tumors, suggesting its potential in oncological research (Tu et al., 2007).
- Facilitating Synthesis of Polycyclic Amides : This compound has been used in methodologies for the high-yield synthesis of isoquinolones from benzamides and alkynes, which is significant in the creation of complex organic compounds (Song et al., 2010).
Mecanismo De Acción
Target of Action
Thiazoles and isoquinolines have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thiazoles and isoquinolines also depends on their exact structure and functional groups. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to the death of bacterial or cancer cells .
Biochemical Pathways
Thiazoles and isoquinolines can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, which can lead to the death of bacterial or cancer cells .
Pharmacokinetics
The ADME properties of thiazoles and isoquinolines can vary widely depending on their exact structure and functional groups. Some thiazole derivatives are known to be well absorbed and extensively metabolized in the body .
Result of Action
The result of the action of thiazoles and isoquinolines can vary widely depending on their exact structure and functional groups. For example, some thiazole derivatives have been found to have anticancer effects, while others have antimicrobial effects .
Action Environment
The action, efficacy, and stability of thiazoles and isoquinolines can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-4-2-3-15-14(16)9-10-21-19(15)26-11-17(23)22-13-7-5-12(6-8-13)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYPYCGUGBZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)




acetate](/img/structure/B2610547.png)
![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)




![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)